Achilleol A
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Overview
Description
Achilleol A is a monocyclic triterpenoid compound first isolated from the plant Achillea odorata It is known for its unique structure and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The first synthesis of Achilleol A was achieved using titanium(III) chemistry. This method involves the monocyclization of 2,3-oxidosqualene, a process facilitated by titanium(III) chloride as a key reagent . The reaction conditions typically include a controlled environment to ensure the proper formation of the monocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis using titanium(III) chemistry provides a foundational approach that can be scaled up for industrial purposes. The use of readily available starting materials and the straightforward nature of the synthesis make it a viable candidate for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Achilleol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and applications .
Scientific Research Applications
Chemistry: It serves as a model compound for studying monocyclic triterpenoid synthesis and reactions.
Mechanism of Action
The mechanism of action of Achilleol A involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The compound’s antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit microbial growth .
Comparison with Similar Compounds
Achilleol A is unique among monocyclic triterpenoids due to its specific structure and biological activities. Similar compounds include:
Achilleol B: Another monocyclic triterpenoid isolated from Achillea odorata, known for its similar biological activities.
Camelliol C: A monocyclic triterpenoid found in Camellia sasanqua, exhibiting comparable properties.
3-Deoxythis compound: A derivative of this compound with slight structural modifications.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
125287-06-1 |
---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(1S,3R)-2,2-dimethyl-4-methylidene-3-[(3E,7E,11E)-3,8,12,16-tetramethylheptadeca-3,7,11,15-tetraenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C30H50O/c1-23(2)13-11-16-25(4)18-12-17-24(3)14-9-10-15-26(5)19-21-28-27(6)20-22-29(31)30(28,7)8/h13-15,18,28-29,31H,6,9-12,16-17,19-22H2,1-5,7-8H3/b24-14+,25-18+,26-15+/t28-,29+/m1/s1 |
InChI Key |
ANKPMKKGZZQDIC-HJSIMFEZSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC[C@@H]1C(=C)CC[C@@H](C1(C)C)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC1C(=C)CCC(C1(C)C)O)C)C)C |
Origin of Product |
United States |
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